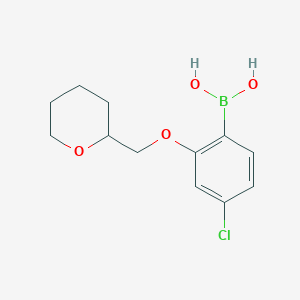

4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

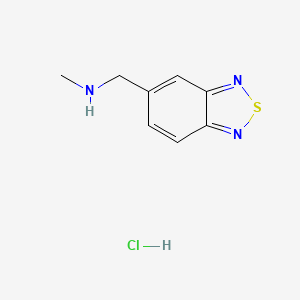

“4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid” is a chemical compound that is used as a reagent in the synthesis of diclhoroacetamide analogs displaying high anti-cancer activity. It is also used in the synthesis of organic semiconductors .

Synthesis Analysis

The synthesis of this compound involves the use of tetrahydropyran (THP), an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, which is the core of pyranose sugars, such as glucose .Chemical Reactions Analysis

The chemical reactions involving this compound are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Scientific Research Applications

Synthesis Applications

Synthesis of Diamides

A study by Agekyan & Mkryan (2015) demonstrated the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, which is structurally related to the target compound (Agekyan & Mkryan, 2015).

Catalysis in Synthesis of Tetrahydrobenzo[b]pyrans

Phenylboronic acid, closely related to the target compound, was used as a non-toxic catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans, demonstrating its utility in facilitating chemical reactions (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Chemical Modification and Protection

Ortho-Directing Agent for Arylboronic Acids

In a study by Ihara & Suginome (2009), an ortho-directing agent for arylboronic acids was explored, showing the potential for temporary modification of compounds similar to the target chemical (Ihara & Suginome, 2009).

Protective Groups in Oligoribonucleotide Synthesis

The tetrahydropyran-4-yl group, akin to part of the target compound, has been used as a protective group in oligoribonucleotide synthesis, indicating its role in safeguarding specific functional groups during chemical reactions (Reese, Serafinowska, & Zappia, 1986).

Biological and Pharmacological Research

Monitoring of Sialic Acids

Li & Liu (2021) utilized a phenylboronic acid-functionalized compound for imaging of sialic acids on cell surfaces, suggesting a potential application of similar compounds in biological research (Li & Liu, 2021).

Heteroarylpyridines Synthesis

Parry et al. (2002) synthesized various heteroarylpyridines using pyridylboronic acids, indicating that derivatives of phenylboronic acids, like the target compound, may play a role in the development of novel chemical entities (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that boronic acids are often used in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s important to note that the ph can strongly influence the rate of reaction of boronic acids, which may impact their bioavailability .

Result of Action

It’s known that the compound is used in the synthesis of certain compounds, including those with anti-cancer activity .

Action Environment

It’s known that the ph can strongly influence the rate of reaction of boronic acids .

Future Directions

properties

IUPAC Name |

[4-chloro-2-(oxan-2-ylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO4/c14-9-4-5-11(13(15)16)12(7-9)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENSDXMOEIJQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCC2CCCCO2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2462690.png)

![N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462692.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2462698.png)

![N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2462702.png)

![N-(4-fluorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2462704.png)

![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2462705.png)

![6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)

![5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2462708.png)